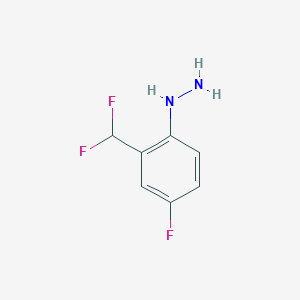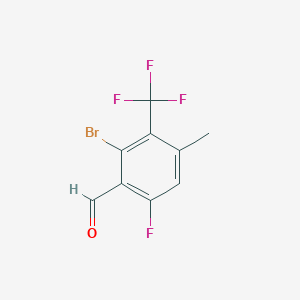
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring. This is followed by halogenation reactions to introduce bromine and fluorine atoms. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
Medicinal Chemistry:
Biological Research: Studied for its interactions with biological molecules and potential bioactivity.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine and methyl groups.
4-(Trifluoromethyl)benzaldehyde: Lacks both bromine and fluorine atoms.
Uniqueness
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzaldehyde core. This unique combination imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C9H5BrF4O |
|---|---|
Poids moléculaire |
285.03 g/mol |
Nom IUPAC |
2-bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H5BrF4O/c1-4-2-6(11)5(3-15)8(10)7(4)9(12,13)14/h2-3H,1H3 |
Clé InChI |
ZVBTYKLYKZVDMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

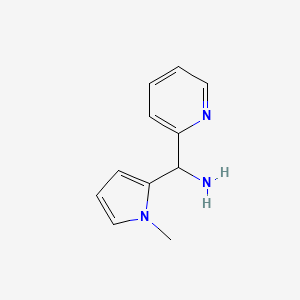
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
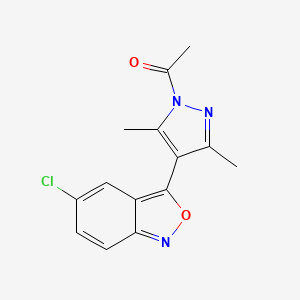
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
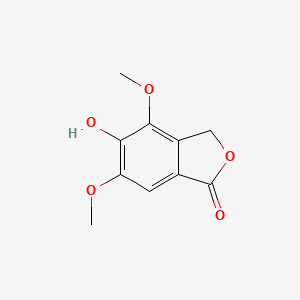
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
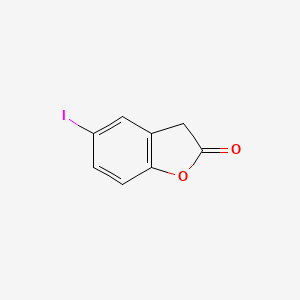


![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)
